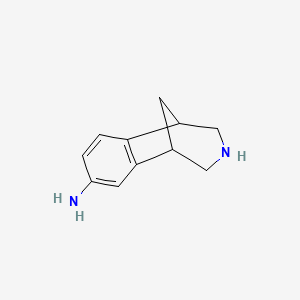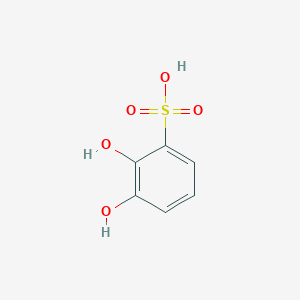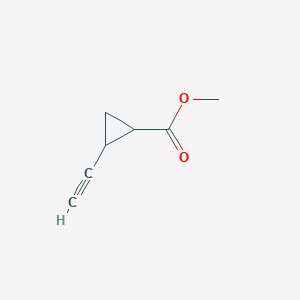
Methyl 2-ethynylcyclopropanecarboxylate
Vue d'ensemble
Description
Methyl 2-ethynylcyclopropanecarboxylate (MECC) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. MECC is a cyclopropane derivative that contains an ethynyl group and a carboxylic acid ester. This molecule has a small size and a rigid structure, making it an attractive target for organic synthesis and drug discovery. In
Applications De Recherche Scientifique
Organic Synthesis and Chemical Transformations
- Methyl 2-ethynylcyclopropanecarboxylate is involved in the synthesis of bromophenol derivatives with a cyclopropyl moiety, leading to compounds effective as inhibitors of enzymes such as carbonic anhydrase I and II, and acetylcholinesterase, which are relevant for treating diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).
- The compound has been used in the stereospecific conversion of 1-aminocyclopropanecarboxylic acid to ethylene by plant tissues, demonstrating the specificity of enzyme interactions with cyclopropane rings, relevant for understanding plant physiology and ethylene production (Hoffman et al., 1982).
- It also plays a role in the oxidative dimerization process, leading to the formation of unsaturated bicyclic γ-butyrolactone, which showcases the compound's utility in creating complex molecular structures through chemical transformations (Shapiro et al., 1981).
Enzyme Inhibition and Biological Evaluation
- Research on the bromophenol derivatives with cyclopropyl moiety synthesized from reactions involving this compound has shown significant inhibitory effects on important biological enzymes, providing potential pathways for drug development targeting neurological diseases and conditions requiring enzyme regulation (Boztaş et al., 2019).
Agricultural and Horticultural Applications
- The conversion of stereoisomers of 1-amino-2-ethylcyclopropanecarboxylic acid to 1-butene by plant tissues, involving compounds related to this compound, highlights the compound's relevance in studies of plant growth, ethylene production, and ripening processes, offering insights into agricultural practices and the post-harvest treatment of fruits and vegetables (Hoffman et al., 1982).
Propriétés
IUPAC Name |
methyl 2-ethynylcyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c1-3-5-4-6(5)7(8)9-2/h1,5-6H,4H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWIXUVYYEOQGCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC1C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pyrido[2,3-b]pyrazin-2(1h)-one](/img/structure/B3327559.png)
![methyl (3R)-3-[(2-bromo-1-oxooctyl)oxy]-tetradecanoate](/img/structure/B3327564.png)
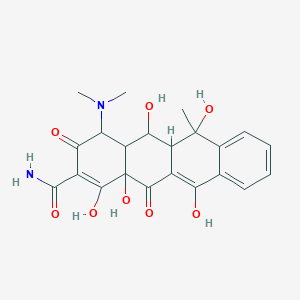
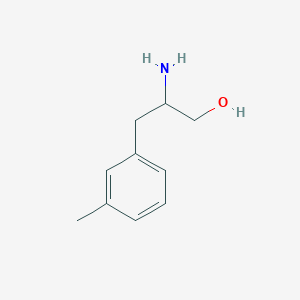
![6-Amino-3-(tert-butyl)-4-(2-ethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3327579.png)
![7-Methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B3327589.png)
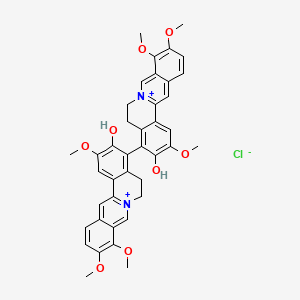

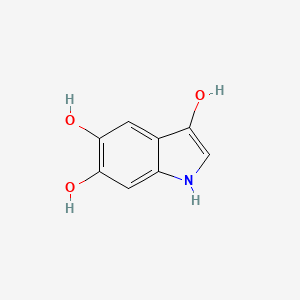
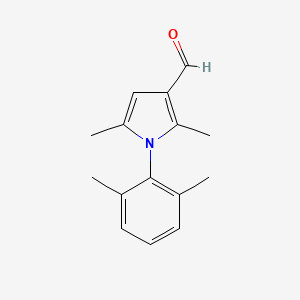
![(2S)-2-[(4S)-2-oxo-4-propan-2-ylpyrrolidin-1-yl]butanamide](/img/structure/B3327619.png)
